

Hpk1-IN-8: An In-Depth Technical Guide to its Kinase Selectivity Profile

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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that has emerged as a critical negative regulator of immune responses.[1][2] Predominantly expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint, dampening signaling pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[1][2] This inhibitory role in immune cell activation makes HPK1 a compelling therapeutic target for enhancing anti-tumor immunity.[2]

Hpk1-IN-8 is a novel, allosteric inhibitor of HPK1, distinguished by its unique mechanism of action.[3] Unlike traditional ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, Hpk1-IN-8 binds to an allosteric site on the unphosphorylated, inactive conformation of full-length HPK1.[3] This inactive-conformation selectivity is a key advantage, as it can lead to greater kinase selectivity and a more favorable off-target profile.[3] This technical guide provides a comprehensive overview of the selectivity profile of Hpk1-IN-8 against other kinases, details the experimental protocols used for its characterization, and illustrates the relevant biological pathways.

HPK1 Signaling Pathway

Upon T-cell receptor (TCR) engagement, a cascade of signaling events leads to the activation of HPK1.[4] Activated HPK1 then phosphorylates key downstream adaptor proteins, most

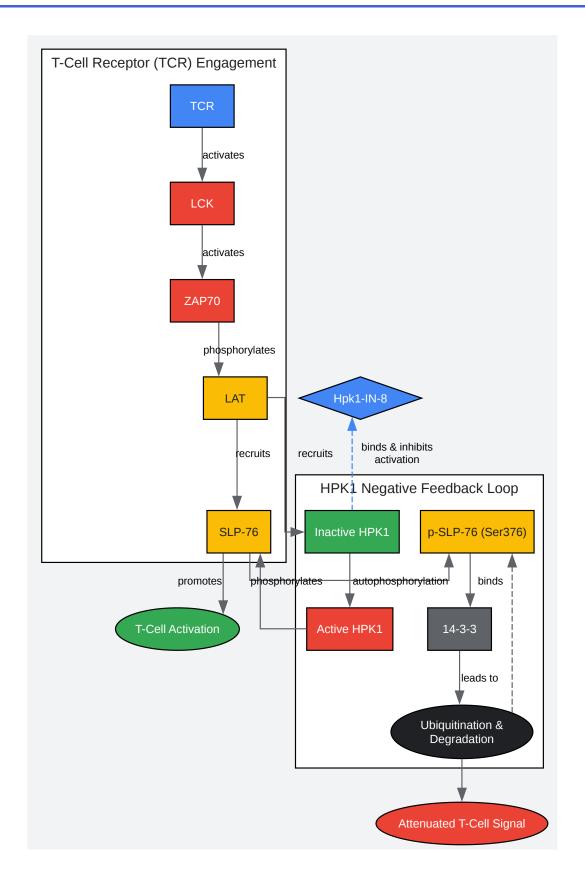






notably SLP-76 at Serine 376.[1] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[4] The degradation of SLP-76 effectively attenuates the T-cell activation signal.[4] Hpk1-IN-8, by binding to the inactive conformation of HPK1, prevents its activation and subsequent downstream signaling, thus releasing this "brake" on T-cell activation.[3]





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HPK1 Signaling Pathway and Point of Inhibition by Hpk1-IN-8.



Selectivity Profile of Hpk1-IN-8

A key attribute of a high-quality chemical probe or drug candidate is its selectivity, meaning it should potently inhibit its intended target with minimal activity against other related proteins, such as other kinases. The discovery of Hpk1-IN-8 (referred to as compound 1 in the primary literature) utilized a kinase cascade assay, a method designed to favor the identification of inhibitors that target the inactive conformation of a kinase, thereby increasing the potential for high selectivity.[3]

The selectivity of Hpk1-IN-8 was assessed against a panel of kinases that are critical for T-cell signaling. The results demonstrate that Hpk1-IN-8 is highly selective for HPK1, with significantly less activity against other kinases tested.[3]

Kinase Target	IC50 (nM)	Fold Selectivity vs. HPK1
HPK1	< 25	-
LCK	> 10,000	> 400
ZAP70	> 10,000	> 400
ITK	> 10,000	> 400
PKD1	> 10,000	> 400

Table 1: Selectivity of Hpk1-IN-8 against key T-cell signaling kinases. Data extracted from Wang W, et al. Biochemistry. 2021.[3]

Experimental Protocols

The determination of the kinase selectivity profile of Hpk1-IN-8 involves specialized biochemical assays. Below are detailed methodologies for the key experiments cited.

HPK1 Kinase Cascade Assay

This assay format was instrumental in the discovery of Hpk1-IN-8 as it assesses the inhibition of the entire activation cascade of HPK1, starting from its inactive, unphosphorylated state.



Principle: The assay measures the phosphorylation of a biotinylated SLP-76 substrate by HPK1. The reaction is initiated with unphosphorylated HPK1, which is then activated by an upstream kinase (e.g., PKD1). The transfer of a radiolabeled phosphate from [y-33P]ATP to the biotinylated SLP-76 substrate is detected using Scintillation Proximity Assay (SPA) beads.

Protocol:

- Reagent Preparation:
 - Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
 - Enzymes: Recombinant full-length unphosphorylated HPK1 and active PKD1.
 - Substrate: Biotinylated SLP-76 peptide.
 - ATP: A mixture of unlabeled ATP and [y-33P]ATP.
 - Inhibitor: Hpk1-IN-8 serially diluted in DMSO.
- Assay Procedure:
 - \circ Add 5 µL of serially diluted Hpk1-IN-8 or DMSO (control) to the wells of a 384-well plate.
 - $\circ~$ Add 10 μL of a mixture containing unphosphorylated HPK1 and active PKD1 in assay buffer.
 - Incubate for 15 minutes at room temperature to allow for compound binding.
 - Initiate the kinase reaction by adding 10 μ L of a mixture containing biotinylated SLP-76 and the ATP/[y-33P]ATP mix.
 - Incubate for 60 minutes at room temperature.
 - Stop the reaction by adding 20 μL of a stop solution containing unlabeled ATP and EDTA.
 - Add 20 μL of a suspension of streptavidin-coated SPA beads.



- Incubate for 30 minutes to allow the biotinylated substrate to bind to the beads.
- Centrifuge the plates and measure the radioactivity using a microplate scintillation counter.
- Data Analysis:
 - The amount of radioactivity incorporated is proportional to the HPK1 activity.
 - IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

General Kinase Selectivity Profiling (Example: LanthaScreen™ Eu Kinase Binding Assay)

To assess the selectivity against a broader panel of kinases, a common method is a competition binding assay, such as the LanthaScreen™ assay.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competing with the tracer for binding will disrupt FRET.

Protocol:

- Reagent Preparation:
 - Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
 - Kinase: Purified, tagged kinase of interest.
 - Antibody: Europium (Eu)-labeled anti-tag antibody.
 - Tracer: Alexa Fluor™ 647-labeled kinase tracer.
 - Inhibitor: Hpk1-IN-8 serially diluted in DMSO.
- Assay Procedure:

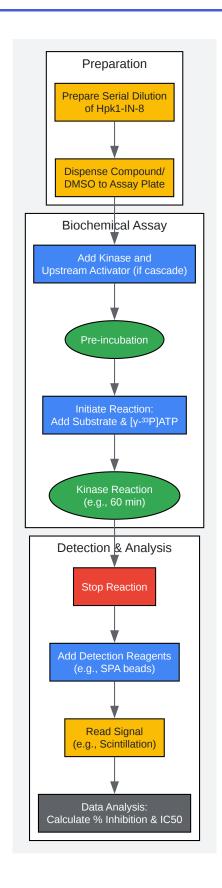
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- Add 4 μL of the serially diluted Hpk1-IN-8 or DMSO control to the assay plate.
- Add 8 μL of a 2x mixture of the kinase and the Eu-labeled antibody.
- \circ Initiate the binding reaction by adding 4 μ L of a 4x solution of the tracer.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET-enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
 - The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor.
 - IC50 values are determined from the dose-response curves.





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